![molecular formula C27H29NO2 B3034727 2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide CAS No. 212572-59-3](/img/structure/B3034727.png)
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide
Übersicht
Beschreibung
2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide is a useful research compound. Its molecular formula is C27H29NO2 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Biphenyl derivatives have been reported to inhibit thePD-1/PD-L1 pathway , which plays a crucial role in immune response regulation. This pathway is often exploited by cancer cells to evade the immune system, making it a popular target for cancer therapies .
Mode of Action
It’s worth noting that biphenyl derivatives, such as this compound, are known to act assmall-molecule inhibitors of the PD-1/PD-L1 interaction . They can block this interaction, preventing the downregulation of the immune response and allowing the immune system to target and destroy cancer cells .
Biochemical Pathways
The inhibition of the pd-1/pd-l1 interaction can affect multiple biochemical pathways involved in immune response regulation . For instance, it can enhance T-cell activation and proliferation, promoting the immune response against cancer cells .
Pharmacokinetics
Small-molecule inhibitors like this compound generally have good oral bioavailability and can penetrate tumors effectively . These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
By inhibiting the pd-1/pd-l1 interaction, this compound can enhance the immune response against cancer cells . This can lead to the destruction of cancer cells and potentially slow down or stop tumor growth .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of small-molecule inhibitors .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-[6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c1-28(2)27(29)17-21-10-13-25-18-26(15-14-24(25)16-21)30-19-20-8-11-23(12-9-20)22-6-4-3-5-7-22/h3-9,11-12,14-15,18,21H,10,13,16-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSJPOYRHUNWNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


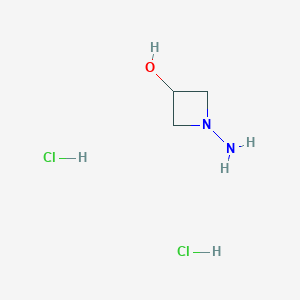
![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B3034647.png)
![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
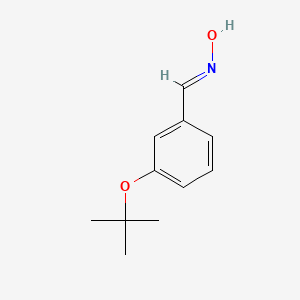
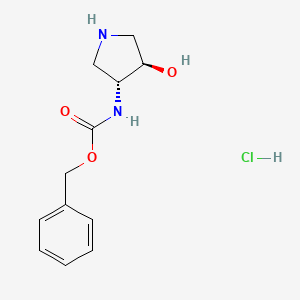
![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
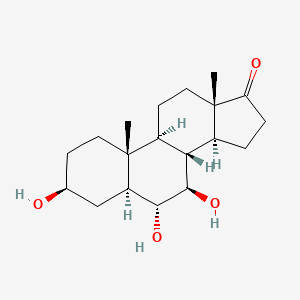
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-dichlorophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3034656.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


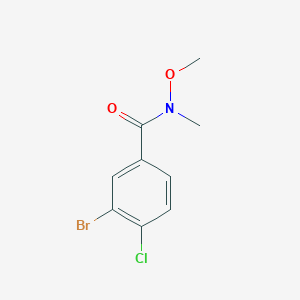
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
